

Spectroscopic Profile of 2-Chloronicotinoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloronicotinoyl chloride

Cat. No.: B127935

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Chloronicotinoyl chloride** (CAS No. 49609-84-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

2-Chloronicotinoyl chloride, with the molecular formula $C_6H_3Cl_2NO$, is a bifunctional molecule featuring a chlorinated pyridine ring and a reactive acyl chloride group. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural confirmation. This guide presents a concise compilation of its 1H NMR, ^{13}C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of such a compound is also provided in a visual format.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Chloronicotinoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum for **2-Chloronicotinoyl chloride** was recorded in DMSO-d₆.^[1]

Chemical Shift (δ) ppm	Assignment
8.583	Pyridine H
8.256	Pyridine H
7.574	Pyridine H

¹³C NMR (Carbon-13 NMR) Data

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
Data not available	C=O (Acyl Chloride)
Data not available	C-Cl (Pyridine Ring)
Data not available	Quaternary C (Pyridine Ring)
Data not available	CH (Pyridine Ring)
Data not available	CH (Pyridine Ring)
Data not available	CH (Pyridine Ring)

Note: Specific experimental ¹³C NMR chemical shift values for **2-Chloronicotinoyl chloride** were not publicly available in the searched databases at the time of this report. The assignments are predicted based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Assignment
Data not available	C=O Stretch (Acyl Chloride)
Data not available	C=C, C=N Stretch (Aromatic)
Data not available	C-Cl Stretch

Note: Specific experimental IR absorption frequencies for **2-Chloronicotinoyl chloride** were not publicly available in the searched databases. The assignments are based on characteristic absorption regions for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For **2-Chloronicotinoyl chloride** (Molecular Weight: 176.00 g/mol), the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Key Mass Spectrometry Data

m/z (mass-to-charge ratio)	Assignment
175, 177, 179	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ Molecular ion cluster. Expected intensity ratio of approximately 9:6:1. [2][3]
140	Top Peak: [M-Cl] ⁺ or [M-H-Cl] ⁺ fragment
112	Second Highest Peak: Fragment from loss of COCl
142	Third Highest Peak: Isotope peak of the m/z 140 fragment

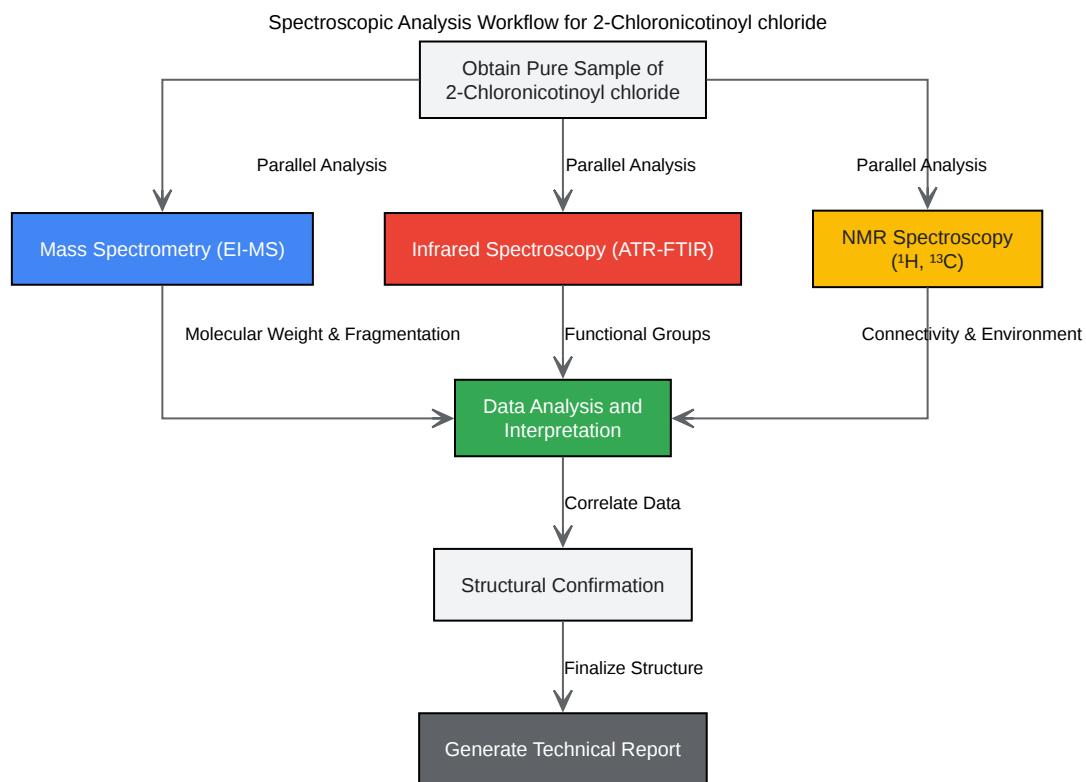
Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A sample of 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of **2-Chloronicotinoyl chloride** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Attenuated Total Reflectance (ATR) - IR Spectroscopy


- Sample Preparation: A small amount of the solid **2-Chloronicotinoyl chloride** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is recorded.
- Processing: The instrument's software automatically calculates the absorbance spectrum from the background and sample scans. The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

Electron Impact Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized in the ion source.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a known chemical compound like **2-Chloronicotinoyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloronicotinyl chloride(49609-84-9) 1H NMR [m.chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloronicotinoyl Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127935#spectroscopic-data-nmr-ir-ms-for-2-chloronicotinoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com